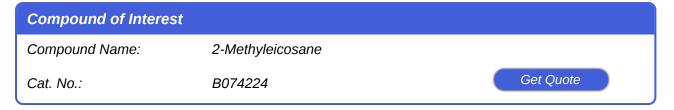


An In-Depth Technical Guide to the Spectral Analysis of 2-Methyleicosane

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) spectral data for **2-methyleicosane**, a branched-chain alkane. The information presented herein is intended to support research and development activities where the identification and characterization of this and similar long-chain hydrocarbons are critical.

Mass Spectrometry Data

Mass spectrometry of **2-methyleicosane** is typically performed using gas chromatographymass spectrometry (GC-MS) with electron ionization (EI). The resulting mass spectrum is characterized by a molecular ion peak and a series of fragment ions that are indicative of the compound's structure.

Key Mass Spectral Data

The electron ionization mass spectrum of **2-methyleicosane** exhibits a molecular ion peak (M+) at m/z 296, corresponding to its molecular weight.[1][2] The fragmentation pattern is characteristic of a long-chain alkane with branching at the second carbon.



m/z	Relative Intensity (%)	Assignment
43	100	[C ₃ H ₇]+
57	95	[C ₄ H ₉] ⁺
71	60	[C5H11]+
85	40	[C ₆ H ₁₃] ⁺
296	5	[M]+

Note: The relative intensities are approximate and can vary slightly depending on the instrument and experimental conditions. The table is based on data from the NIST Mass Spectrometry Data Center.[1]

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

The analysis of **2-methyleicosane** is effectively achieved using GC-MS, which combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. [3]

Instrumentation:

- Gas Chromatograph: Equipped with a capillary column (e.g., DB-1 or equivalent nonpolar polysiloxane).
- Mass Spectrometer: Capable of electron ionization (EI) and quadrupole or ion trap mass analysis.

GC Parameters:

- Injection Mode: Splitless or split injection.
- Injector Temperature: 250 °C.
- Carrier Gas: Helium at a constant flow rate.



Oven Temperature Program:

Initial temperature: 60 °C, hold for 2 minutes.

Ramp: 10 °C/min to 300 °C.

Final hold: 10 minutes at 300 °C.

MS Parameters:

Ionization Mode: Electron Ionization (EI) at 70 eV.

• Source Temperature: 230 °C.

• Quadrupole Temperature: 150 °C.

• Scan Range: m/z 40-400.

Nuclear Magnetic Resonance (NMR) Spectral Data

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For **2-methyleicosane**, both ¹H and ¹³C NMR provide valuable structural information. While publicly available, high-resolution spectra for **2-methyleicosane** are limited, the following sections provide expected chemical shifts based on the known ranges for alkanes.[3]

Predicted ¹H NMR Spectral Data

The 1 H NMR spectrum of **2-methyleicosane** is expected to show signals in the aliphatic region (δ 0.8-1.6 ppm). The signals for the protons on the long, unbranched portion of the chain will overlap significantly, forming a broad multiplet.



Proton Environment	Predicted Chemical Shift (ppm)	Multiplicity	Integration
CH₃ (C1)	~0.88	Doublet	3H
CH₃ (on C2)	~0.85	Doublet	3H
CH ₂ (chain)	~1.25	Broad Multiplet	~34H
CH (C2)	~1.55	Multiplet	1H

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum of **2-methyleicosane** will display distinct signals for the methyl, methylene, and methine carbons. The chemical shifts are sensitive to the local electronic environment.

Carbon Environment	Predicted Chemical Shift (ppm)
CH ₃ (C1)	~22.7
CH₃ (on C2)	~19.8
CH (C2)	~34.5
CH ₂ (C3)	~39.2
CH ₂ (C4)	~27.5
CH ₂ (chain interior)	~29.7
CH ₂ (terminal region)	~31.9, ~22.7

Experimental Protocol: NMR Spectroscopy

Instrumentation:

 NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion, especially for the overlapping methylene signals in the ¹H NMR spectrum.



Sample Preparation:

- Solvent: Deuterated chloroform (CDCl₃) is a common solvent for nonpolar compounds like 2-methyleicosane.
- Concentration: 5-10 mg of the sample dissolved in ~0.5 mL of the deuterated solvent.
- Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0 ppm).

Acquisition Parameters (Typical):

- ¹H NMR:
 - Pulse Program: Standard single-pulse experiment.
 - Spectral Width: 0-10 ppm.
 - Number of Scans: 16-64.
 - Relaxation Delay: 1-2 seconds.
- 13C NMR:
 - Pulse Program: Proton-decoupled experiment (e.g., zgpg30).
 - Spectral Width: 0-200 ppm.
 - Number of Scans: 1024 or more, as the ¹³C nucleus is less sensitive.
 - Relaxation Delay: 2-5 seconds.

Experimental and Analytical Workflow

The following diagram illustrates a typical workflow for the spectral analysis of a compound like **2-methyleicosane**.

Caption: Workflow for the spectral characterization of **2-methyleicosane**.



Signaling Pathways and Logical Relationships

The following diagram illustrates the logical relationship between the spectroscopic data and the structural features of **2-methyleicosane**.

Caption: Relationship between spectral data and molecular structure.

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